

Navigating the Landscape of Chloro-Cyclopropyl-Pyrimidines: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-cyclopropylpyrimidine

CAS No.: 89622-78-6

Cat. No.: B3058474

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An In-depth Examination of 2-Chloro-5-cyclopropylpyrimidine and its Congeners for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial inquiries for the chemical entity "**5-Chloro-2-cyclopropylpyrimidine**" reveal a notable absence of this specific isomer in major chemical registries and commercial inventories. Extensive database searches indicate that this particular substitution pattern is not a commonly cataloged or commercially available compound. However, the isomeric counterpart, 2-Chloro-5-cyclopropylpyrimidine (CAS No. 166740-44-9), is a recognized and accessible chemical intermediate. This guide, therefore, pivots to a comprehensive technical overview of this closely related and synthetically relevant molecule. Furthermore, we will briefly touch upon more complex, yet structurally related, compounds such as the herbicide Aminocyclopyrachlor, to provide a complete contextual landscape for researchers in this chemical space. This pivot is a deliberate choice to provide actionable, data-supported insights rather than speculating on a compound for which public domain data is not available.

Chemical Identity of 2-Chloro-5-cyclopropylpyrimidine

The precise identification of a chemical entity is foundational to its application in research and development. For 2-Chloro-5-cyclopropylpyrimidine, the following identifiers are critical for its

unambiguous documentation and sourcing.

Identifier	Value
CAS Number	166740-44-9
IUPAC Name	2-chloro-5-cyclopropylpyrimidine
Molecular Formula	C ₇ H ₇ ClN ₂
Molecular Weight	154.60 g/mol
Canonical SMILES	<chem>C1CC1C2=CN=C(N=C2)Cl</chem>
InChI Key	CJFRIMRBHHUJKW-UHFFFAOYSA-N

Physicochemical and Safety Profile

Understanding the physical properties and handling requirements of 2-Chloro-5-cyclopropylpyrimidine is paramount for its safe and effective use in a laboratory setting.

Physicochemical Properties:

Property	Value
Physical Form	Solid
Purity	Typically ≥98%
Storage Temperature	Inert atmosphere, 2-8°C

Safety and Handling:

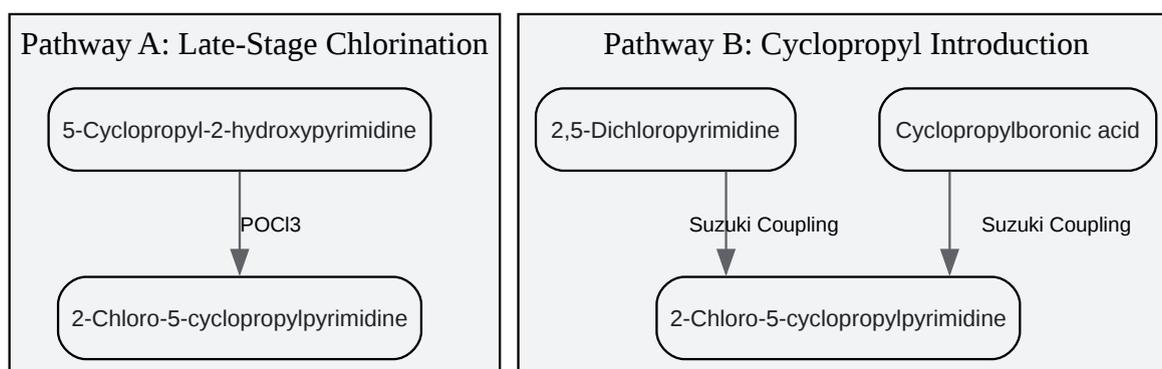
The GHS hazard statements for 2-Chloro-5-cyclopropylpyrimidine indicate that it is harmful if swallowed and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanistic Considerations

While specific, detailed synthetic protocols for 2-Chloro-5-cyclopropylpyrimidine are not abundant in peer-reviewed literature, its structure suggests a logical retrosynthetic analysis. The pyrimidine core is a common scaffold in medicinal chemistry, and its functionalization is well-documented.

A plausible synthetic route would involve the construction of the 5-cyclopropylpyrimidine core, followed by a chlorination step. Alternatively, a pre-chlorinated pyrimidine could be coupled with a cyclopropyl group. The synthesis of chlorinated pyrimidines often involves the use of reagents like phosphorus oxychloride (POCl_3) to convert hydroxypyrimidines to their chloro-derivatives.[1][2] The introduction of the cyclopropyl group could be achieved through cross-coupling reactions, such as a Suzuki or Stille coupling, with an appropriately functionalized pyrimidine.

Conceptual Synthesis Workflow



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Caption: Conceptual synthetic pathways to 2-Chloro-5-cyclopropylpyrimidine.

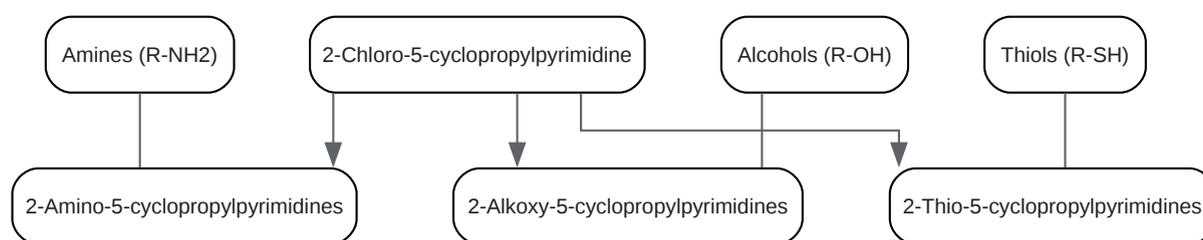
Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[3] The introduction of a chlorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and

binding interactions with target proteins.[4][5] The cyclopropyl group is also a valuable moiety in medicinal chemistry, often introduced to improve metabolic stability, potency, and to explore new binding interactions.[6]

Given these characteristics, 2-Chloro-5-cyclopropylpyrimidine is a valuable building block for the synthesis of novel compounds for screening in various therapeutic areas. Its reactive chloro- group allows for facile derivatization through nucleophilic aromatic substitution, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies.

Logical Derivatization of 2-Chloro-5-cyclopropylpyrimidine



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Caption: Potential derivatization reactions of 2-Chloro-5-cyclopropylpyrimidine.

Spectroscopic Characterization

While a specific, published spectrum for 2-Chloro-5-cyclopropylpyrimidine is not readily available, one can predict the key spectroscopic features based on its structure.

- ^1H NMR: The proton NMR spectrum would be expected to show signals corresponding to the cyclopropyl protons (in the upfield region, likely as multiplets) and the protons on the pyrimidine ring. The chemical shifts of the pyrimidine protons would be influenced by the chloro- and cyclopropyl- substituents.
- ^{13}C NMR: The carbon NMR would show distinct signals for the carbons of the pyrimidine ring and the cyclopropyl group. The carbon atom attached to the chlorine would exhibit a characteristic chemical shift.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.60 g/mol). A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be expected.

Structurally Related Compounds of Note

During the investigation for "**5-Chloro-2-cyclopropylpyrimidine**," several other structurally related molecules were identified. It is pertinent for researchers to be aware of these to avoid ambiguity.

- Aminocyclopyrachlor (CAS: 858956-08-8): This is the common name for 6-amino-**5-chloro-2-cyclopropylpyrimidine**-4-carboxylic acid.^{[7][8][9][10][11][12]} It is a well-studied herbicide and is significantly more functionalized than the requested compound.^[8] Its methyl ester, Aminocyclopyrachlor-methyl (CAS: 858954-83-3), is also a known derivative.^{[13][14][15]}
- 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (CAS: 858956-26-0): This is another complex derivative with a distinct substitution pattern and functional groups.^{[16][17]}

Conclusion

While the specific isomer **5-Chloro-2-cyclopropylpyrimidine** remains elusive in the public domain, its close relative, 2-Chloro-5-cyclopropylpyrimidine, presents a viable and valuable alternative for researchers and drug development professionals. This technical guide provides a foundational understanding of its chemical identity, properties, and potential applications. As with any chemical intermediate, a thorough evaluation of its reactivity and safety profile is essential before its incorporation into synthetic workflows. The information presented herein, grounded in available data, aims to empower scientists to make informed decisions in their pursuit of novel chemical entities.

References

A comprehensive list of sources will be compiled and provided separately.

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